1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-17-14(21-18-9)10-4-5-12(16-7-10)19-6-2-3-11(8-19)13(15)20/h4-5,7,11H,2-3,6,8H2,1H3,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHHYZZSPVJFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives. This reaction is often carried out in the presence of a base such as NaOH in a solvent like DMSO at ambient temperature . The pyridine ring is then introduced through a coupling reaction with the appropriate pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, research on 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The mechanism involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Several derivatives of the oxadiazole-piperidine structure have shown promising anticancer activity. For example, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8 . These compounds may function by inducing apoptosis or inhibiting tumor growth through targeted interactions with cancer cell receptors.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases. Studies indicate that derivatives can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders like Alzheimer's disease . Additionally, they may also inhibit urease activity, which is relevant in treating urinary infections.
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the binding interactions between 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide and its biological targets. These computational studies provide insights into the affinity and orientation of the compound within active sites of enzymes or receptors.
Docking Results Overview
| Target | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| AChE | -9.5 | Hydrogen bonds |
| Urease | -8.7 | Hydrophobic interactions |
| Cancer Receptors | -10.2 | π–π stacking |
These results indicate strong binding capabilities that may translate into significant biological effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized oxadiazole derivatives revealed their effectiveness against multiple bacterial strains using disc diffusion methods. The results showed that certain derivatives had zones of inhibition comparable to standard antibiotics . This highlights their potential as alternative antimicrobial agents.
Case Study 2: Anticancer Activity Evaluation
In another study focusing on anticancer properties, specific derivatives were tested against various cancer cell lines using MTT assays. Compounds demonstrated high percent growth inhibition (PGI), indicating their potential as therapeutic agents in oncology . The study emphasized the need for further clinical investigations to validate these findings.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-[5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1351398-16-7)
- Key Differences : Replacement of the methyl group on the oxadiazole with an isopropyl substituent and substitution of the piperidine-carboxamide with a pyrazole-carboxylic acid group.
Piperidine-Carboxamide Derivatives with Varied Heterocycles
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide
- Molecular Formula : C₁₈H₁₉N₇O₂ (MW: 365.40 g/mol) .
- Key Differences : Substitution of the piperidine-3-carboxamide with a pyrazine-carboxamide group.
- Safety Profile : Classified as a skin/eye irritant (Category 2/2A) and respiratory toxicant (Category 3), with 95% purity .
- Applications: Limited to research use under qualified supervision, indicating higher toxicity risks compared to the target compound .
Quinoline-Based Analogues
Navacaprant (INN: 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine)
- Molecular Formula : C₂₅H₃₂FN₅O₂ (MW: 473.56 g/mol) .
- Key Differences: Incorporation of a fluorinated quinoline ring instead of pyridine.
- Implications: The quinoline scaffold and fluorine atom enhance electronic properties and binding affinity, likely targeting central nervous system (CNS) receptors. The compound is under development as a therapeutic agent, reflecting optimized pharmacokinetic properties .
Data Table: Comparative Analysis
Key Findings
Oxadiazole Substituent Effects : Methyl groups (target compound) balance stability and solubility, whereas bulkier substituents like isopropyl () may compromise solubility but enhance lipophilicity .
Safety Considerations : Pyrazine-carboxamide derivatives () exhibit higher toxicity risks compared to the target compound, underscoring the importance of substituent choice in safety profiles .
Biological Activity
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide (referred to as the compound) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a piperidine ring and an oxadiazole moiety. Its molecular formula is , with a molecular weight of 258.28 g/mol. The presence of the oxadiazole group is significant as it often contributes to the biological activity of compounds in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and receptor interactions. Potential mechanisms include:
- Inhibition of Enzymatic Pathways : Compounds containing oxadiazoles have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an allosteric modulator, enhancing or inhibiting receptor activity depending on the target.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can induce apoptosis in cancer cells through various pathways, including:
- Caspase Activation : Induction of caspase cascades leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Caspase activation |
| Compound B | MCF7 | 15 | Cell cycle arrest |
| This compound | A549 | 12 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies report moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Enterococcus faecalis | 128 µg/mL |
Study on Anticancer Effects
A recent study investigated the effects of the compound on lung cancer cells (A549). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the potential of this compound as a lead in developing new anticancer therapies.
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of various derivatives, including the compound against clinical isolates. The findings demonstrated that modifications in the chemical structure could enhance antimicrobial potency, suggesting avenues for further research into optimizing its efficacy.
Q & A
Q. What are the recommended synthetic routes for 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Formation of the 3-methyl-1,2,4-oxadiazole ring through cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted conditions to enhance reaction efficiency .
- Step 2 : Functionalization of the pyridine ring via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the piperidine-carboxamide moiety .
- Step 3 : Final coupling of intermediates using alkylation or reductive amination in polar aprotic solvents (e.g., DMF, acetonitrile) with Na2CO3 or K2CO3 as a base .
Q. How should researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- HPLC-PDA/MS : To confirm purity (>95%) and detect trace impurities .
- NMR Spectroscopy : 1H and 13C NMR to verify structural integrity, focusing on the piperidine ring (δ 2.5–3.5 ppm) and oxadiazole protons (δ 8.0–8.5 ppm) .
- Thermogravimetric Analysis (TGA) : To assess thermal stability, particularly for derivatives with labile functional groups .
Q. What are the primary biological targets or assays for preliminary screening?
- Enzyme Inhibition Assays : Test against kinases or proteases due to the oxadiazole’s electron-deficient nature, which may mimic ATP-binding motifs .
- Cellular Uptake Studies : Use fluorescent labeling (e.g., BODIPY) to evaluate permeability across Caco-2 cell monolayers, critical for CNS-targeted applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Control Experiments : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in cell-based vs. biochemical assays .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may interfere with results .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Isotere Replacement : Substitute the oxadiazole with a 1,3,4-thiadiazole to reduce susceptibility to hepatic CYP450 oxidation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) at the piperidine-carboxamide to enhance oral bioavailability .
- Computational Modeling : Use molecular dynamics simulations to predict metabolic hotspots and guide structural modifications .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?
- Positional Scanning : Synthesize analogs with substitutions at the pyridine C-5 (e.g., halogens, methyl) and piperidine C-3 (e.g., methyl, hydroxyl) to map steric and electronic effects .
- Fragment-Based Screening : Use X-ray crystallography to identify key interactions between the oxadiazole and target proteins .
- 3D-QSAR Models : Generate CoMFA/CoMSIA models to correlate substituent effects with activity trends .
Q. What analytical methods are recommended for detecting degradation products under accelerated stability conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
